

optimizing 4-Methylhistamine hydrochloride concentration for experiments

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109

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Technical Support Center: 4-Methylhistamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments using **4-Methylhistamine hydrochloride**. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is **4-Methylhistamine hydrochloride**? A1: **4-Methylhistamine hydrochloride** is the dihydrochloride salt form of 4-Methylhistamine.^{[1][2]} It is a potent and highly selective agonist for the histamine H4 receptor (H4R).^{[1][3]}

Q2: What is the primary mechanism of action for 4-Methylhistamine? A2: 4-Methylhistamine functions as an agonist at the histamine H4 receptor (H4R), which is a G-protein coupled receptor (GPCR). The H4R is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also activate other pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.^[4] This receptor is heavily involved in inflammatory processes and immune cell chemotaxis.^[3]
^[5]

Q3: How selective is 4-Methylhistamine for the H4 receptor? A3: 4-Methylhistamine is highly selective for the human H4 receptor. It displays over 100-fold selectivity for the H4R compared to the H1, H2, and H3 histamine receptor subtypes.[1][3][6] However, in some systems like the guinea-pig ileum, it has been shown to be only about 5 times as potent at H2 as it is at H1 receptors, so caution is advised when interpreting results in non-human or complex tissue systems.[7]

Q4: What are the common research applications for 4-Methylhistamine? A4: Due to its role in modulating immune responses, 4-Methylhistamine is widely used in research related to inflammation, immunology, and cancer.[1][2] Specific applications include studying allergic asthma, psoriasis, skin inflammation, and the role of the H4 receptor in cancer cell proliferation.[1][6]

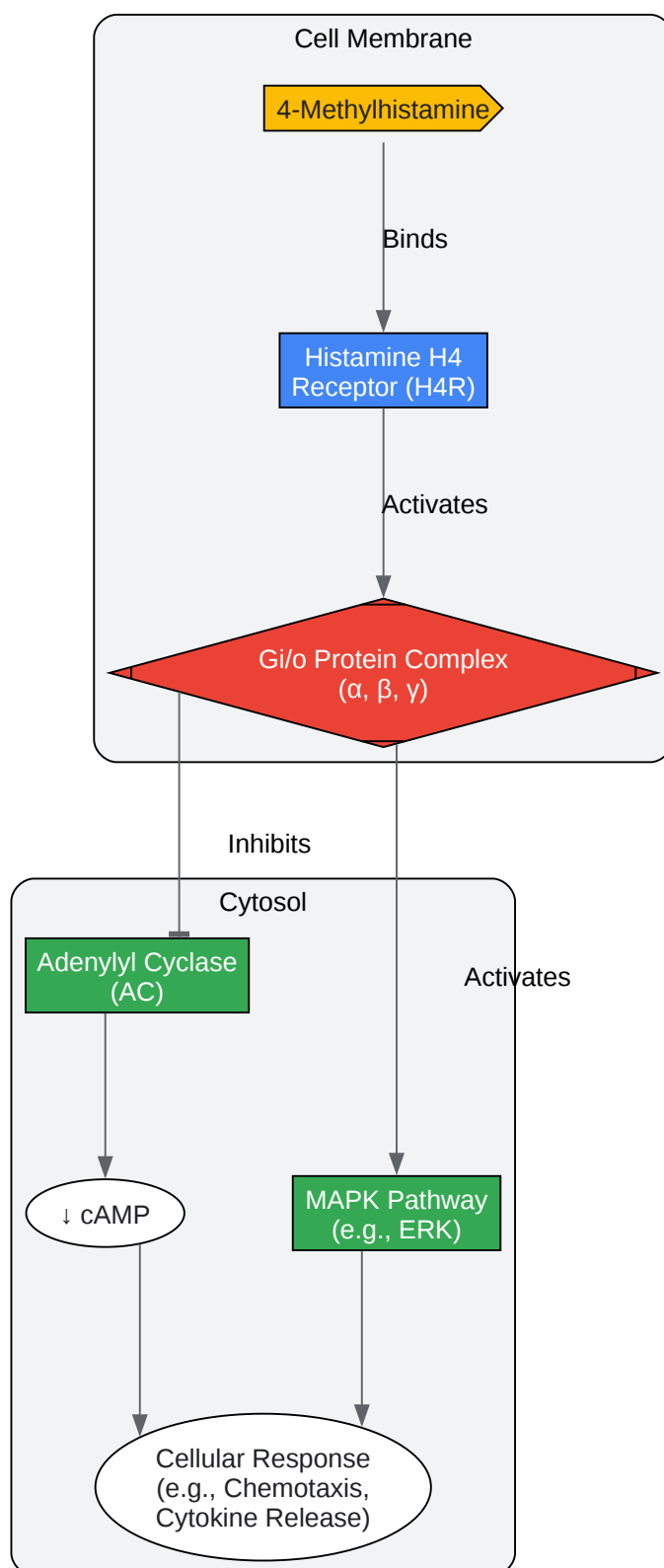
Q5: How should I prepare and store **4-Methylhistamine hydrochloride** stock solutions? A5: **4-Methylhistamine hydrochloride** is a solid.[6] For stock solutions, it is soluble in PBS (pH 7.2) at 10 mg/mL, and DMSO at 20 mg/mL.[6] It is recommended to desiccate the solid compound at room temperature for storage. For long-term storage of stock solutions, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Experimental Data Summary

The following table summarizes key quantitative data for 4-Methylhistamine across various experimental models.

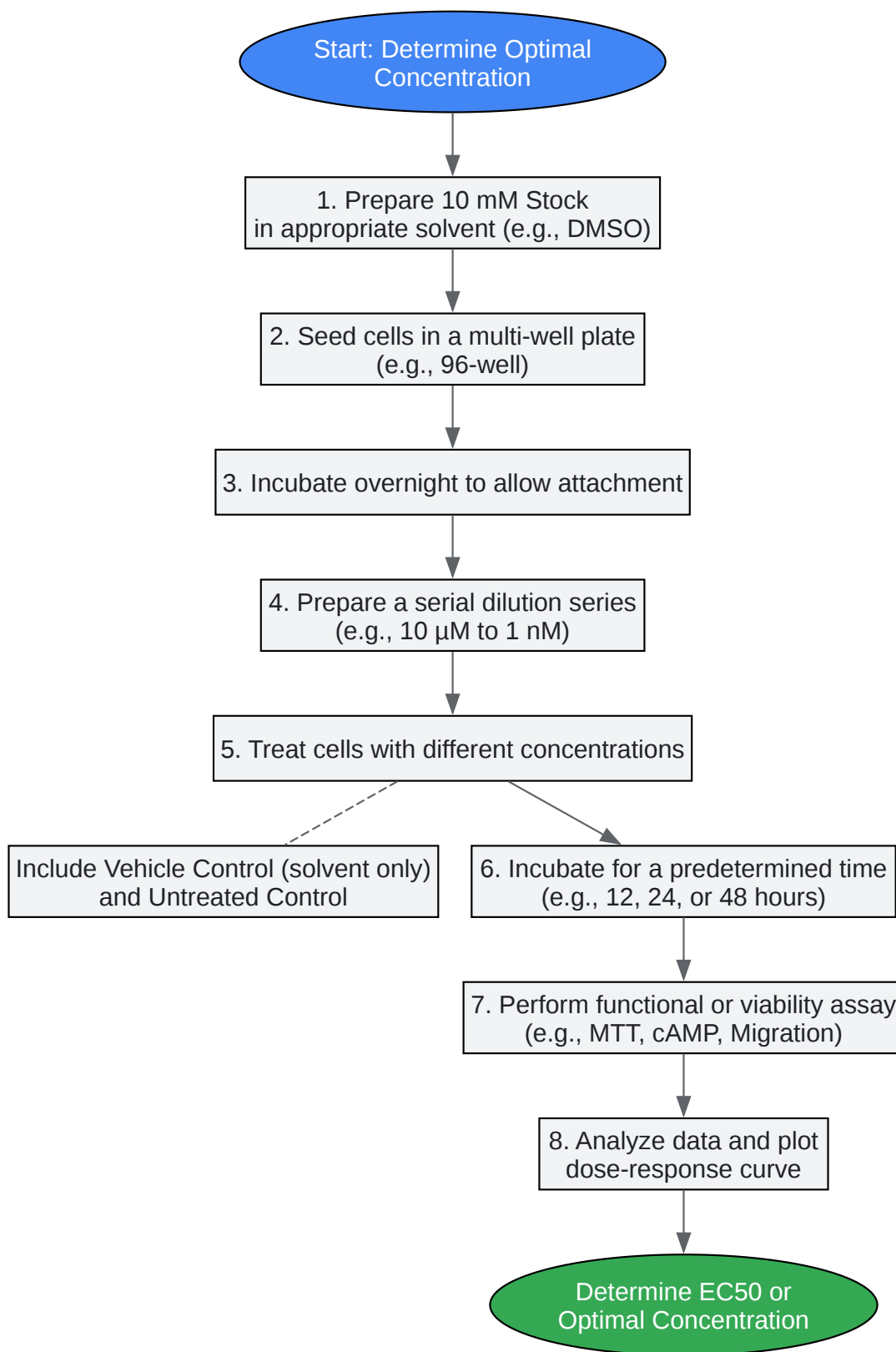
Model System	Assay Type	Parameter	Value	Reference
SK-N-MC cells (transfected hH4R)	CRE- β - galactosidase Activity	EC50	39.8 nM	[6]
Human Eosinophils	Cell Shape Change	EC50	0.36 μ M	[4][6]
Murine Bone Marrow Mast Cells	Cell Migration	EC50	12 μ M	[4][6]
Human H4 Receptor (hH4R)	Binding Affinity	Ki	7 nM - 50 nM	[5][6]
Rat H4 Receptor	Binding Affinity	Ki	73 nM	[3][5]
Mouse H4 Receptor	Binding Affinity	Ki	55 nM	[3][5]
A549, H157, H460, H322 cells	Cell Proliferation Inhibition	Concentration	1-10 μ M (12h)	[1][2]
Mouse Model of Allergic Asthma	In vivo Administration	Dose	10 μ g/animal (intratracheal)	[6][8]
Mouse Model of Psoriasis	In vivo Administration	Dose	20-40 mg/kg (i.p., daily)	[1][2]
Mouse EAE Model	In vivo Administration	Dose	30 mg/kg/day (i.p.)	[9]

Signaling and Experimental Workflow Diagrams



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Caption: H4 Receptor signaling pathway activated by 4-Methylhistamine (4-MeH).



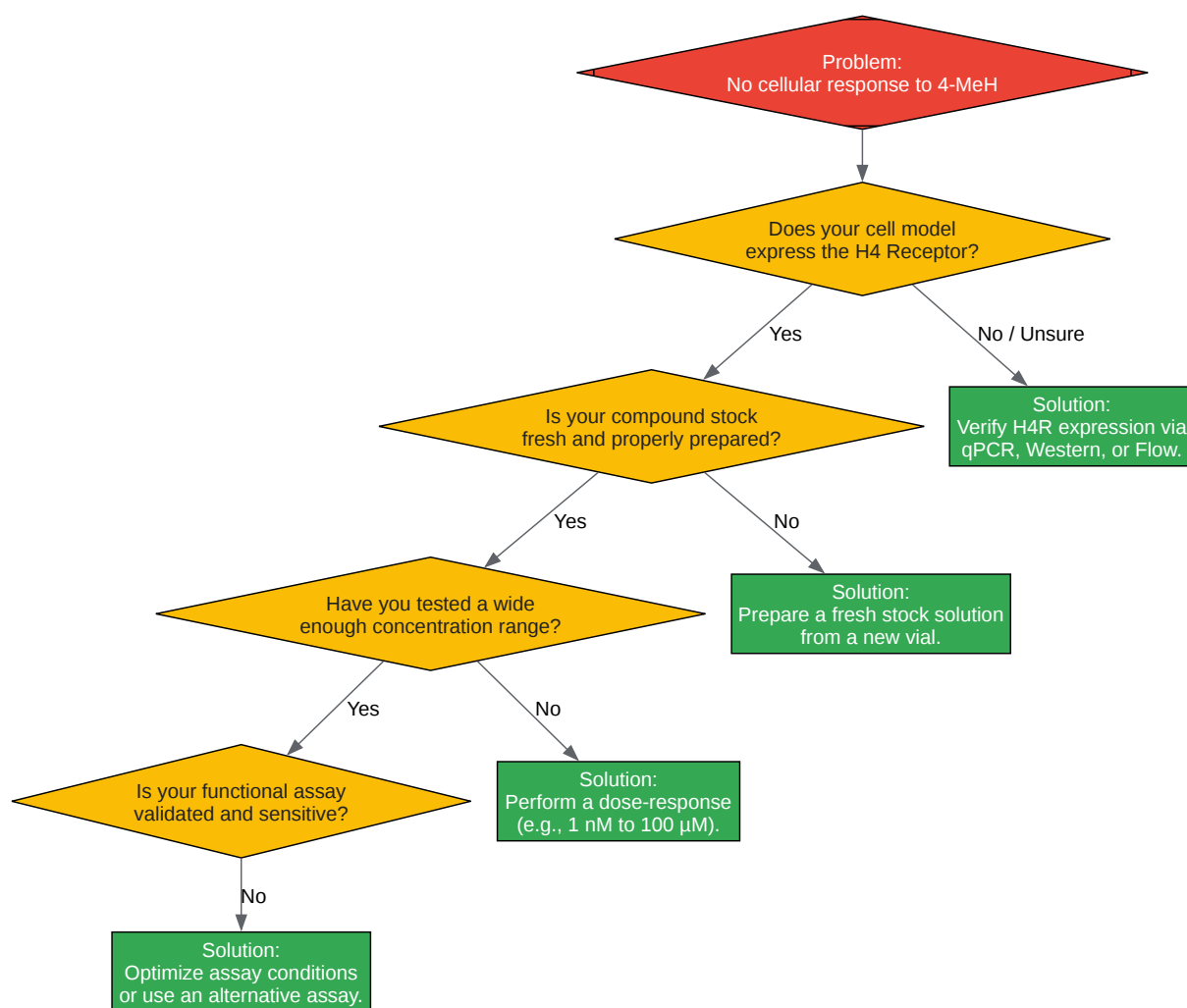
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Caption: Experimental workflow for determining optimal 4-MeH concentration.

Troubleshooting Guide

Q: My cells are not responding to 4-Methylhistamine treatment. What could be the cause? A: A lack of response can stem from several factors. Please review the following possibilities:

- **H4 Receptor Expression:** Confirm that your cell line or tissue model expresses the histamine H4 receptor. H4R expression can be verified by qPCR, Western blot, or flow cytometry.
- **Compound Integrity:** Ensure your **4-Methylhistamine hydrochloride** has not degraded. Use a fresh vial or a new stock solution. Improper storage can lead to loss of activity.
- **Concentration Range:** The effective concentration can vary significantly between cell types. [6] You may need to perform a dose-response experiment with a wider concentration range (e.g., from 1 nM to 100 μ M) to find the optimal concentration for your specific model.
- **Assay Sensitivity:** Your downstream assay may not be sensitive enough to detect a response. Ensure your assay is validated and has a sufficient signal-to-noise ratio.
- **Solubility Issues:** Although soluble in common lab solvents, precipitation can occur in media. [6] Visually inspect your treatment media for any precipitate after adding the compound.



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Caption: Troubleshooting logic for lack of cellular response to 4-MeH.

Q: I am observing high cell death (cytotoxicity) in my experiment. How can I mitigate this? A: While 4-Methylhistamine is generally used to study specific receptor-mediated effects, high concentrations can lead to off-target effects or cytotoxicity.

- **Perform a Cytotoxicity Assay:** First, determine the toxic concentration threshold for your specific cell line. A standard "kill curve" experiment using an assay like MTT or Trypan Blue exclusion over a 7-10 day period is recommended.
- **Lower the Concentration:** Based on the cytotoxicity results, use 4-Methylhistamine at concentrations well below the toxic threshold. The effective concentration for H4R agonism is often in the nM to low μ M range, which should not be cytotoxic for most cell lines.[\[6\]](#)
- **Reduce Incubation Time:** Shorten the exposure time of the cells to the compound. A robust signaling response can often be measured within minutes to a few hours, whereas cytotoxicity may only become apparent after 24-48 hours.
- **Check Media Components:** Ensure that the solvent concentration (e.g., DMSO) in your final treatment media is non-toxic (typically <0.5%).

Detailed Experimental Protocol: Determining the Optimal Concentration (EC50) in a Cell-Based Assay

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal effective concentration (EC50) of 4-Methylhistamine for a functional readout (e.g., inhibition of forskolin-induced cAMP).

Materials:

- **4-Methylhistamine hydrochloride**
- Appropriate solvent (e.g., sterile DMSO or PBS)
- Cell line expressing H4R
- Complete cell culture medium
- 96-well cell culture plates

- Reagents for your specific assay (e.g., cAMP assay kit, forskolin)
- Multichannel pipette
- Plate reader

Methodology:

- Cell Seeding:
 - Harvest and count healthy, log-phase cells.
 - Seed the cells into a 96-well plate at a pre-determined optimal density.
 - Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
- Preparation of 4-Methylhistamine Stock and Dilutions:
 - Prepare a 10 mM stock solution of **4-Methylhistamine hydrochloride** in your chosen solvent.
 - Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. For a final concentration range of 10 µM to 1 nM, you will need to account for the dilution factor when adding to the wells. It is best practice to prepare intermediate dilutions first.
- Cell Treatment:
 - Carefully remove the medium from the cell plate.
 - Add 100 µL of medium containing the different concentrations of 4-Methylhistamine to the appropriate wells. Include "vehicle control" wells that receive medium with the same final solvent concentration and "untreated" wells with medium only.
 - It is recommended to run each condition in triplicate.
 - Incubate for the desired pre-treatment time (e.g., 15-30 minutes for cAMP assays).

- Functional Assay Performance:
 - Following pre-treatment, stimulate the cells as required by your assay. For a cAMP inhibition assay, you would now add a known concentration of an adenylyl cyclase activator like forskolin to all wells (except negative controls).
 - Incubate for the time specified by your assay protocol (e.g., 30 minutes).
 - Lyse the cells and proceed with the assay according to the manufacturer's instructions (e.g., perform the ELISA for cAMP).
- Data Analysis:
 - Measure the output on a plate reader.
 - Subtract the background readings.
 - Normalize the data, for example, by setting the forskolin-only response as 100% and the basal (no forskolin) as 0%.
 - Plot the normalized response against the logarithm of the 4-Methylhistamine concentration.
 - Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.

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